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Compound of Interest

Methyl 3-(2-
Compound Name:

aminophenoxy)benzoate

cat. No.: B1322956

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of Methyl 3-(2-
aminophenoxy)benzoate. Due to the limited availability of direct experimental data for this
specific compound in public databases, this guide leverages spectral data from its structural
iIsomers and related compounds to predict and understand its characterization. By comparing
expected spectral features, researchers can gain valuable insights for the synthesis and
identification of the target molecule.

Chemical Structures and Properties

A comparative overview of Methyl 3-(2-aminophenoxy)benzoate and its selected isomers is
presented below. These alternatives were chosen based on structural similarity to highlight the
influence of substituent positioning on their physicochemical and spectral properties.
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Compound Name Chemical Structure  Molecular Formula  CAS Number

Methyl 3-(2-
aminophenoxy)benzo C14H13NOs3 338539-84-3
ate
yee
Methyl 2-(4-
aminophenoxy)benzo 0 L‘H C14H13NO3 212189-58-7[1]
ate Ej
\
0 0
Methyl 3-
) CsHoNO:2 4518-10-9[2]
aminobenzoate
oy
(o]
Methyl 2-
CsHoNO:2 134-20-3

aminobenzoate

Predicted and Comparative Spectral Data

The following tables summarize the expected and experimentally determined spectral data for
the listed compounds. This comparative data is essential for identifying the unique spectral
signatures of Methyl 3-(2-aminophenoxy)benzoate.

'H NMR Spectroscopy Data
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Chemical Shift (6) ppm

Compound Solvent o

and Multiplicity
Methyl 3-(2- ~3.9 (s, 3H, OCHs), ~4.0-4.5
aminophenoxy)benzoate CDCls (br s, 2H, NH2), ~6.8-7.8 (m,
(Predicted) 8H, Ar-H)

3.84 (s, 3H), 5.71 (s, br, 2H),

_ 6.62 (t, J = 7.6 Hz, 2H), 7.24

Methyl 2-aminobenzoate[3] CDCls

(m, 1H), 7.84 (dd, J=8.4, 1.6

Hz, 1H)

3.87 (s, 3H), 3.72 (br s, 2H),
Methyl 3-aminobenzoate[4] CDCls 6.84 (m, 1H), 7.19 (t, J=7.8 Hz,

1H), 7.34 (m, 1H), 7.39 (m, 1H)

32C NMR Spectroscopy Data

Compound Solvent Chemical Shift (6) ppm
Methyl 3-(2-
_ ~52 (OCHs), ~110-160 (Ar-C),
aminophenoxy)benzoate CDCls
. ~166 (C=0)

(Predicted)

_ 51.5, 110.7, 116.2, 116.7,
Methyl 2-aminobenzoate[3] CDCls

131.2,134.1, 150.5, 168.6

_ 52.1, 115.3,118.8, 119.3,

Methyl 3-aminobenzoate CDClIs

129.3, 131.2, 146.6, 167.1

IR Spectroscopy Data
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Key Absorption Bands

Compound Sample Phase

(cm™)

~3400-3300 (N-H stretch),
Methyl 3-(2- ~3050 (Ar C-H stretch), ~2950
aminophenoxy)benzoate KBr Pellet (C-H stretch), ~1720 (C=0
(Predicted) stretch), ~1600, 1490 (C=C

stretch), ~1250 (C-O stretch)

3440, 3350 (N-H), 1710 (C=0),
Methyl 3-aminobenzoate[5] Solid 1620, 1590, 1450 (C=C), 1290

(C-0)

3060 (Ar C-H), 2950 (C-H),
Methyl Benzoate[6] Liquid Film 1720 (C=0), 1600, 1450

(C=C), 1270, 1110 (C-O)

Mass Spectrometry Data

Compound lonization Method [M]* or [M+H]* (m/z)
Methyl 3-(2-

aminophenoxy)benzoate ESI 244.09

(Predicted)

Methyl 3-aminobenzoate[2] GC-MS 151

Experimental Protocols

Detailed experimental protocols for the characterization techniques are provided to ensure

reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).
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e 1H NMR Acquisition: Acquire spectra with a spectral width of 0-12 ppm, a pulse angle of 30-
45°, a relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire spectra with a spectral width of 0-200 ppm, a pulse angle of
30°, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical
shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Instrumentation: A standard FTIR spectrometer.

o Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of
the compound with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can
be prepared between two salt plates (e.g., NaCl or KBr).

e Acquisition: Record the spectrum from 4000 to 400 cm~1 with a resolution of 4 cm™1,

o Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder or pure KBr pellet.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Electron Impact - El).

o Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile)
at a concentration of approximately 1 mg/mL for ESI. For El, a direct insertion probe may be
used for solid samples.

e Acquisition:

o ESI-MS: Infuse the sample solution into the ion source. Acquire the mass spectrum in
positive or negative ion mode over a mass range that includes the expected molecular ion.
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o GC-MS: For volatile compounds, inject a solution of the sample onto a gas
chromatography column coupled to a mass spectrometer. The mass spectrum is recorded
as the compound elutes from the column.

o Data Analysis: Identify the molecular ion peak ([M]* or [M+H]*) to confirm the molecular
weight of the compound. Analyze the fragmentation pattern to gain further structural
information.

Visualization of the Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized
organic compound like Methyl 3-(2-aminophenoxy)benzoate.
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Caption: Workflow for Synthesis and Structural Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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